molecular formula C17H17N3O2 B6345530 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-12-0

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345530
CAS No.: 918665-12-0
M. Wt: 295.34 g/mol
InChI Key: IBGNRZOVHPNHAK-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolone derivatives. This compound is characterized by its unique structure, which includes an imidazolone ring substituted with amino, benzyl, and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolone Ring: The imidazolone ring can be synthesized through the cyclization of appropriate precursors, such as α-amino acids or their derivatives, under acidic or basic conditions.

    Substitution Reactions: The introduction of the benzyl and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For example, benzyl chloride and 4-methoxyphenyl bromide can be used as reagents in the presence of a base like sodium hydride.

    Amination: The amino group can be introduced via reductive amination using reagents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of imidazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may result in the formation of reduced imidazolone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with additional oxygen functionalities, while reduction may produce more saturated imidazolone compounds.

Scientific Research Applications

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks the methoxyphenyl group, which may result in different biological activities.

    2-Amino-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group, potentially altering its pharmacological profile.

    2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Substitutes the methoxyphenyl group with a phenyl group, which may affect its chemical reactivity and biological interactions.

Uniqueness

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is unique due to the presence of both benzyl and methoxyphenyl groups, which can influence its chemical properties and biological activities. These substituents may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-amino-4-benzyl-4-(4-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-9-7-13(8-10-14)17(15(21)19-16(18)20-17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGNRZOVHPNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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